molecular formula C13H11ClN2O3 B1407705 Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate CAS No. 1246636-79-2

Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate

Cat. No.: B1407705
CAS No.: 1246636-79-2
M. Wt: 278.69 g/mol
InChI Key: NGOZQBYSVAZWAZ-UHFFFAOYSA-N
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Description

Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate is an organic compound with the molecular formula C15H13ClN2O4. It is a significant intermediate in the synthesis of various agrochemicals, particularly fungicides like Azoxystrobin . This compound is characterized by its aromatic structure, which includes a pyrimidine ring substituted with a chlorine atom and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate typically involves a multi-step process. One common method includes the reaction of 4,6-dichloropyrimidine with 4-hydroxyphenylacetic acid methyl ester in the presence of a base catalyst . The reaction proceeds through nucleophilic substitution, where the chlorine atom on the pyrimidine ring is replaced by the phenoxy group.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the activation of the base catalyst through calcination, grinding, and heating . This activation increases the catalytic activity, thereby improving the yield and efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include bases like sodium hydroxide or potassium carbonate.

    Esterification: Reagents such as methanol and sulfuric acid are typically used.

Major Products

The major products formed from these reactions include various substituted pyrimidines and esters, which are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals .

Scientific Research Applications

Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate involves its role as an intermediate in the synthesis of active compounds. For instance, in the production of Azoxystrobin, it contributes to the formation of the strobilurin structure, which inhibits mitochondrial respiration in fungi by blocking the electron transport chain . This action effectively prevents fungal growth and proliferation.

Properties

IUPAC Name

methyl 2-[4-(6-chloropyrimidin-4-yl)oxyphenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-18-13(17)6-9-2-4-10(5-3-9)19-12-7-11(14)15-8-16-12/h2-5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOZQBYSVAZWAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)OC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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